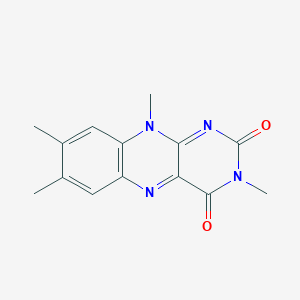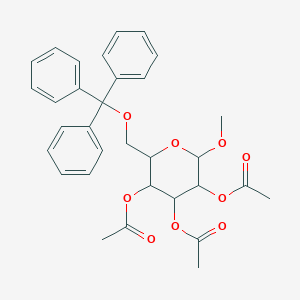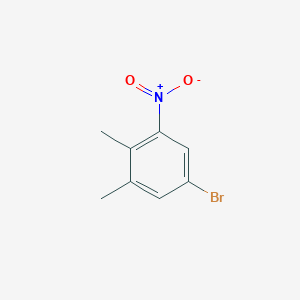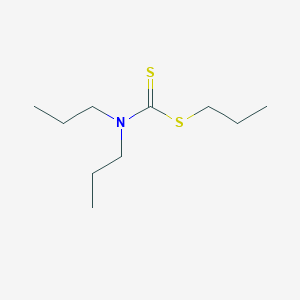
3-Methyllumiflavin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyllumiflavin is a synthetic compound that belongs to the class of flavins. It is a derivative of lumiflavin, which is a naturally occurring flavin that is involved in various biological processes. 3-Methyllumiflavin is widely used in scientific research for its potential applications in various fields, including biochemistry, pharmacology, and medicine.
科学的研究の応用
3-Methyllumiflavin has several potential applications in scientific research. It can be used as a fluorescent probe for monitoring various biological processes, including enzyme activity, protein-protein interactions, and DNA binding. It can also be used as a photosensitizer for photodynamic therapy, a technique used for the treatment of various cancers. Additionally, 3-Methyllumiflavin has been shown to have antimicrobial and antiviral properties, making it a potential candidate for the development of new antibiotics and antiviral drugs.
作用機序
The mechanism of action of 3-Methyllumiflavin involves its ability to undergo redox reactions, which results in the production of reactive oxygen species (ROS). The ROS can then react with various cellular components, including proteins, lipids, and DNA, leading to oxidative damage. This oxidative damage can result in cell death or activation of various signaling pathways, depending on the concentration and duration of exposure to 3-Methyllumiflavin.
生化学的および生理学的効果
The biochemical and physiological effects of 3-Methyllumiflavin are dependent on the concentration and duration of exposure. At low concentrations, it has been shown to have antioxidant properties, protecting cells from oxidative damage. At higher concentrations, it can induce oxidative damage, leading to cell death. Additionally, 3-Methyllumiflavin has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and monoamine oxidase, making it a potential candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
The advantages of using 3-Methyllumiflavin in lab experiments include its high purity, stability, and solubility in water and organic solvents. Additionally, it has a high molar extinction coefficient, making it an excellent fluorescent probe for monitoring various biological processes. However, the limitations of using 3-Methyllumiflavin include its potential toxicity and the need for careful handling and disposal. Additionally, its use in vivo may be limited due to its potential side effects and lack of specificity for certain cellular components.
将来の方向性
There are several future directions for the use of 3-Methyllumiflavin in scientific research. One potential direction is the development of new photosensitizers for photodynamic therapy, using 3-Methyllumiflavin as a template. Another potential direction is the use of 3-Methyllumiflavin as a fluorescent probe for monitoring various cellular processes in vivo. Additionally, the development of new derivatives of 3-Methyllumiflavin with improved specificity and lower toxicity could lead to the development of new drugs for the treatment of various diseases.
合成法
The synthesis method of 3-Methyllumiflavin involves several steps, including the reaction of lumiflavin with methyl iodide in the presence of a base, followed by purification through chromatography. The final product is a yellow crystalline powder that is soluble in water and organic solvents. The purity of the compound can be determined by various spectroscopic techniques, including UV-Vis, IR, and NMR spectroscopy.
特性
CAS番号 |
18636-32-3 |
|---|---|
製品名 |
3-Methyllumiflavin |
分子式 |
C14H14N4O2 |
分子量 |
270.29 g/mol |
IUPAC名 |
3,7,8,10-tetramethylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C14H14N4O2/c1-7-5-9-10(6-8(7)2)17(3)12-11(15-9)13(19)18(4)14(20)16-12/h5-6H,1-4H3 |
InChIキー |
DSUJCACXEBHAAS-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)N(C(=O)C3=N2)C)C |
正規SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)N(C(=O)C3=N2)C)C |
その他のCAS番号 |
18636-32-3 |
同義語 |
3-methyllumiflavin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![2-[(4-Bromophenyl)methoxy]oxane](/img/structure/B97501.png)
